molecular formula C13H10N2O5 B15051393 3-((Nitrooxy)methyl)phenyl isonicotinate

3-((Nitrooxy)methyl)phenyl isonicotinate

Cat. No.: B15051393
M. Wt: 274.23 g/mol
InChI Key: IKFCCSMYHTXFMW-UHFFFAOYSA-N
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Description

3-((Nitrooxy)methyl)phenyl isonicotinate is a chemical compound with the molecular formula C13H10N2O5 and a molecular weight of 274.23 g/mol . This compound is characterized by the presence of a nitrooxy group attached to a phenyl ring, which is further connected to an isonicotinate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Nitrooxy)methyl)phenyl isonicotinate typically involves the nitration of a phenyl isonicotinate precursor. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the phenyl ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-((Nitrooxy)methyl)phenyl isonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((Nitrooxy)methyl)phenyl isonicotinate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-((Nitrooxy)methyl)phenyl isonicotinate involves its interaction with molecular targets through its nitrooxy group. This group can undergo redox reactions, influencing various biochemical pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl isonicotinate
  • Phenyl isonicotinate
  • Nitrooxyphenyl derivatives

Uniqueness

3-((Nitrooxy)methyl)phenyl isonicotinate is unique due to the presence of both the nitrooxy group and the isonicotinate moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific research applications .

Properties

Molecular Formula

C13H10N2O5

Molecular Weight

274.23 g/mol

IUPAC Name

[3-(nitrooxymethyl)phenyl] pyridine-4-carboxylate

InChI

InChI=1S/C13H10N2O5/c16-13(11-4-6-14-7-5-11)20-12-3-1-2-10(8-12)9-19-15(17)18/h1-8H,9H2

InChI Key

IKFCCSMYHTXFMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=NC=C2)CO[N+](=O)[O-]

Origin of Product

United States

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